Cas no 1806727-69-4 (Methyl 6-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate)

Methyl 6-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate 化学的及び物理的性質
名前と識別子
-
- Methyl 6-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate
-
- インチ: 1S/C10H7F6NO4/c1-20-7(19)2-4-5(9(11,12)13)3-6(18)17-8(4)21-10(14,15)16/h3H,2H2,1H3,(H,17,18)
- InChIKey: YQCBSKGTDPPFCA-UHFFFAOYSA-N
- SMILES: FC(C1=CC(NC(=C1CC(=O)OC)OC(F)(F)F)=O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 10
- 重原子数量: 21
- 回転可能化学結合数: 4
- 複雑さ: 517
- XLogP3: 1.4
- トポロジー分子極性表面積: 64.599
Methyl 6-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029092198-1g |
Methyl 6-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate |
1806727-69-4 | 97% | 1g |
$1,460.20 | 2022-03-31 |
Methyl 6-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate 関連文献
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
Methyl 6-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetateに関する追加情報
Methyl 6-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate (CAS No. 1806727-69-4): A Comprehensive Overview
Methyl 6-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate, identified by its CAS number 1806727-69-4, is a compound of significant interest in the field of pharmaceutical chemistry. This compound belongs to the pyridine class of heterocyclic aromatic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of hydroxyl, trifluoromethoxy, and trifluoromethyl groups, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for further chemical and biological investigations.
The< strong>Methyl 6-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate molecule exhibits a complex arrangement of functional groups that can influence its interactions with biological targets. The hydroxyl group at the 6-position introduces a potential site for hydrogen bonding, which can enhance binding affinity to certain enzymes or receptors. In contrast, the trifluoromethoxy and trifluoromethyl groups at the 2- and 4-positions, respectively, introduce electron-withdrawing effects that can modulate the electronic properties of the molecule. These modifications are often employed in drug design to improve metabolic stability, lipophilicity, and overall pharmacokinetic profiles.
Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of such compounds. Molecular modeling studies suggest that Methyl 6-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate may exhibit inhibitory effects on various enzymes and receptors implicated in inflammatory and metabolic disorders. For instance, preliminary virtual screening studies have indicated potential interactions with cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). Additionally, the compound's structural motif is reminiscent of known bioactive pyridines that have demonstrated efficacy in treating neurological disorders.
The synthesis of< strong>Methyl 6-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Key synthetic steps include the introduction of the hydroxyl group via nucleophilic substitution or reduction reactions, followed by electrophilic aromatic substitution to incorporate the trifluoromethoxy and trifluoromethyl groups. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the pyridine core with high regioselectivity. The final acetylation step at the 3-position is typically performed using acetyl chloride or acetic anhydride in anhydrous conditions to prevent unwanted side reactions.
In terms of pharmaceutical applications, Methyl 6-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate has shown promise as a lead compound for further development. Its unique structural features make it a versatile scaffold for designing novel therapeutic agents. Researchers are exploring its potential in treating conditions such as diabetes, obesity, and cardiovascular diseases, where modulation of metabolic pathways is crucial. Moreover, its ability to interact with multiple biological targets suggests that it may have broad-spectrum therapeutic effects.
Evaluation of the compound's pharmacological properties has been conducted through both in vitro and in vivo studies. In cell-based assays, Methyl 6-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate has demonstrated inhibitory activity against several key enzymes involved in inflammation and metabolism. For example, studies have shown its ability to reduce prostaglandin synthesis by inhibiting COX enzymes. Additionally, animal models have provided insights into its potential effects on glucose metabolism and lipid homeostasis.
The safety profile of< strong>Methyl 6-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate is under active investigation to ensure its suitability for clinical development. Preliminary toxicology studies have assessed its acute toxicity, repeated dose toxicity, and genotoxicity. These evaluations are critical for determining safe dosage ranges and identifying any potential adverse effects before human trials can commence. The compound's structural complexity necessitates thorough characterization using spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its identity and purity.
The role of computational tools in drug discovery cannot be overstated. Advanced software packages enable researchers to predict the physicochemical properties of< strong>Methyl 6-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate, including solubility, permeability, and metabolic stability. These predictions guide experimental design by highlighting potential challenges such as poor bioavailability or rapid degradation. Additionally, machine learning algorithms have been trained on large datasets to identify patterns that correlate with biological activity, allowing for rapid screening of analogs with enhanced potency or selectivity.
The future directions for research on< strong>Methyl 6-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate include further optimization of its chemical structure to improve pharmacological properties. Strategies such as scaffold hopping—where the core structure is modified while retaining key functional groups—may lead to compounds with superior efficacy and reduced side effects. Collaborative efforts between synthetic chemists and biologists are essential for translating laboratory findings into clinical applications.
In conclusion,< strong>Methyl 6-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate (CAS No. 1806727-69-4) represents a promising candidate for therapeutic development due to its unique structural features and demonstrated biological activity. Ongoing research aims to elucidate its mechanism of action and optimize its pharmacological profile through both experimental and computational approaches. As our understanding of complex biological systems continues to evolve, compounds like this one will play a crucial role in addressing unmet medical needs.
1806727-69-4 (Methyl 6-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate) Related Products
- 1554880-55-5(1,3,5-Triazin-2-amine, 4-chloro-6-(3-methyl-2-furanyl)-)
- 93145-74-5(Isonicotinic acid decyl ester)
- 1932131-65-1((3R,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid)
- 1805280-07-2(2-(Aminomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde)
- 1251552-81-4(N-(3-chlorophenyl)-2-{4-3-(3-methylphenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide)
- 1934413-16-7(1-(2,2-Difluoroethyl)cycloheptane-1-carbaldehyde)
- 13220-17-2(1-Methyl-3-pyrrolidinyl Benzoate)
- 1396812-25-1(8-1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl-1,4-dioxa-8-azaspiro4.5decane)
- 2172624-81-4(4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-2-methylbut-2-enoic acid)
- 786617-12-7(AHU-377(Sacubitril))




